molecular formula C8H13F2N B13592719 (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine

Cat. No.: B13592719
M. Wt: 161.19 g/mol
InChI Key: ZXQSZHGALYBUPP-UHFFFAOYSA-N
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Description

(3,3-Difluorospiro[33]heptan-1-yl)methanamine is a chemical compound with the molecular formula C8H13F2N It is characterized by a spirocyclic structure with two fluorine atoms attached to the spiro carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine typically involves the reaction of a spirocyclic precursor with fluorinating agents. One common method involves the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with careful control of reaction parameters to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

    Biology: The compound’s unique structure makes it a valuable tool for studying the effects of fluorine substitution on biological activity.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3,3-Difluorospiro[3.3]heptan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s reactivity and binding affinity, leading to unique biological and chemical effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    (3,3-Difluorospiro[3.3]heptan-1-yl)methanol: A related compound with a hydroxyl group instead of an amine group.

    (3,3-Difluorospiro[3.3]heptan-1-yl)methane: A simpler analog without the amine functionality.

Uniqueness

(3,3-Difluorospiro[3.3]heptan-1-yl)methanamine is unique due to its spirocyclic structure and the presence of two fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H13F2N

Molecular Weight

161.19 g/mol

IUPAC Name

(3,3-difluorospiro[3.3]heptan-1-yl)methanamine

InChI

InChI=1S/C8H13F2N/c9-8(10)4-6(5-11)7(8)2-1-3-7/h6H,1-5,11H2

InChI Key

ZXQSZHGALYBUPP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)C(CC2(F)F)CN

Origin of Product

United States

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